Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Description
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative featuring a tert-butyl group at position 2 and a 4-ethoxyphenylsulfonamide substituent at position 3.
Properties
IUPAC Name |
methyl 2-tert-butyl-5-[(4-ethoxyphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-6-32-16-11-13-17(14-12-16)34(29,30)27-21-15-20-22(25(28)31-5)24(26(2,3)4)33-23(20)19-10-8-7-9-18(19)21/h7-15,27H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMOHNHGQBDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals three critical disconnections for constructing the target molecule:
-
Naphtho[1,2-b]furan Core Formation : The fused bicyclic system can be synthesized via cyclization of a naphthol derivative with a propargyl or allenyl precursor, followed by oxidative or thermal ring closure.
-
Introduction of the tert-Butyl Group : Alkylation at the C2 position using tert-butylating agents such as 2-bromo-2-methylpropane under basic conditions.
-
Sulfonamide Functionalization : Coupling of a primary amine intermediate with 4-ethoxyphenylsulfonyl chloride in the presence of a base.
-
Methyl Esterification : Esterification of a carboxylic acid precursor using methanol and a catalytic acid, or transesterification from a higher-order ester.
These disconnections align with methodologies observed in the synthesis of structurally related compounds, such as tert-butyl-protected piperazine derivatives .
Synthesis of the Naphtho[1,2-b]furan Core
The naphtho[1,2-b]furan scaffold is typically constructed through a [4+2] cycloaddition or oxidative cyclization. One viable route involves:
Step 1: Preparation of 2-Hydroxynaphthalene-1-carbaldehyde
2-Naphthol is formylated via the Vilsmeier-Haack reaction, yielding 2-hydroxynaphthalene-1-carbaldehyde. This aldehyde serves as the electrophilic partner for subsequent nucleophilic attacks.
Step 2: Propargylation and Cyclization
Propargyl bromide reacts with the aldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form a propargyl ether. Intramolecular cyclization, mediated by Au(I) or Ag(I) catalysts, induces furan ring formation .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | AuCl₃ (5 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Yield | 72–85% |
tert-Butyl Group Installation at C2
Introducing the bulky tert-butyl group at the C2 position necessitates careful steric and electronic considerations. A Friedel-Crafts alkylation strategy is employed:
Step 3: Friedel-Crafts Alkylation
The naphthofuran intermediate is treated with tert-butyl bromide in the presence of AlCl₃ as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, favoring para-substitution relative to the furan oxygen .
Optimization Insights
-
Excess AlCl₃ (2.5 equiv) ensures complete activation of the alkylating agent.
-
Dichloromethane (DCM) is preferred over polar solvents to minimize side reactions.
-
Reaction time: 12–16 hours at 0°C to room temperature.
Sulfonamide Functionalization at C5
The sulfonamide group is introduced through a two-step sequence:
Step 4: Amination at C5
Nitration of the naphthofuran derivative at C5, followed by reduction (e.g., H₂/Pd-C), yields the primary amine.
Step 5: Sulfonylation with 4-Ethoxyphenylsulfonyl Chloride
The amine reacts with 4-ethoxyphenylsulfonyl chloride in dichloromethane, using triethylamine (TEA) as a base. This step mirrors protocols for sulfonamide formation in piperazine derivatives .
Representative Data
| Parameter | Value |
|---|---|
| Equiv. Sulfonyl Cl | 1.2 |
| Base | TEA (3.0 equiv) |
| Solvent | DCM |
| Yield | 88% |
Methyl Esterification at C3
The carboxylic acid precursor is esterified using methanol under acidic conditions:
Step 6: Fischer Esterification
The acid is refluxed with excess methanol and concentrated H₂SO₄ (2–5 mol%). Alternatively, a Steglich esterification using DCC/DMAP may be employed for acid-sensitive substrates.
Comparative Analysis of Esterification Methods
| Method | Conditions | Yield |
|---|---|---|
| Fischer | MeOH, H₂SO₄, 65°C, 24h | 78% |
| Steglich | DCC, DMAP, DCM, rt, 12h | 92% |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity.
Critical Challenges and Solutions
-
Low Yields in Cyclization : Optimizing catalyst loading (e.g., AuCl₃ vs. AgOTf) improves furan ring closure efficiency.
-
Steric Hindrance in Alkylation : Microwave-assisted synthesis reduces reaction times and enhances tert-butyl group incorporation .
Alternative Synthetic Routes
Route A: Late-Stage Sulfonylation
Introducing the sulfonamide after esterification minimizes side reactions during earlier steps.
Route B: Solid-Phase Synthesis Immobilizing the naphthofuran core on resin enables iterative functionalization, though scalability remains a limitation.
Mechanism of Action
The mechanism by which Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and as a modulator of specific biological pathways. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and the following key features:
- Naphtho[1,2-b]furan core : This bicyclic structure is known for its diverse biological activities.
- Sulfonamide group : Known to enhance solubility and biological activity.
- Ethoxyphenyl substituent : Potentially increases interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Modulation of ATP-binding cassette (ABC) transporters : The compound has been identified as a modulator of ABC transporters, which play crucial roles in drug resistance and the transport of various substrates across cellular membranes. This modulation can potentially enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
- Inhibition of carcinogenic processes : Studies have shown that similar compounds can inhibit carcinogen-induced neoplasia in animal models. For example, related naphtho-furan derivatives have demonstrated significant inhibitory effects on tumor formation induced by chemical carcinogens .
- Antitumor activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro studies : Research has shown that naphtho-furan derivatives exhibit cytotoxicity against various cancer cell lines. For instance, one study reported that a structurally similar compound significantly reduced cell viability in human breast cancer cells (MCF-7) .
- Animal models : In vivo experiments with related compounds have demonstrated their ability to reduce tumor burden in mouse models when administered alongside known carcinogens. These findings highlight the potential for developing this compound as a therapeutic agent against cancer .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exhibit anticancer properties. The sulfonamide group in the structure is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase and other enzymes that are crucial for tumor growth and metastasis .
2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. Its structure suggests potential interactions with inflammatory pathways, possibly inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) . This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
3. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the naphthofuran moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antibacterial agent .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available naphthoquinones or related precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the phenyl and sulfonamide groups can significantly affect the compound's efficacy and selectivity against target enzymes .
Case Study 1: Anticancer Activity
A study investigated a series of sulfonamide derivatives, including this compound, revealing significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Properties
In vitro studies assessed the anti-inflammatory effects of this compound on human fibroblast cells stimulated with inflammatory cytokines. Results indicated a marked reduction in the expression of inflammatory markers such as IL-6 and TNF-alpha when treated with this compound .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including constructing the naphtho[1,2-b]furan core, introducing the sulfonamide group, and esterification. Key steps include:
- Sulfonylation : React the amino group with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base .
- Esterification : Use methyl chloroformate in the presence of DMAP (dimethylaminopyridine) as a catalyst under reflux conditions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry and temperature to avoid side reactions (e.g., over-sulfonylation).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms sulfonamide linkage (e.g., sulfonamide NH proton at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonamide and tert-butyl groups .
- FTIR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the naphthofuran core, if single crystals are obtainable .
Q. How can the reactivity of the sulfonamide and ethoxyphenyl groups be exploited for further functionalization?
- Methodological Answer :
- Sulfonamide : Participate in nucleophilic substitutions (e.g., alkylation with iodomethane or acylation with acetyl chloride) under basic conditions (e.g., NaH in THF) .
- Ethoxy Group : Demethylate using BBr₃ in DCM to generate a phenolic hydroxyl group for subsequent coupling reactions .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid via NaOH/MeOH reflux, enabling amide bond formation .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in sulfonamide formation yields under varying conditions?
- Methodological Answer : Conflicting yields may arise from competing side reactions (e.g., sulfonic acid byproducts due to hydrolysis). To resolve this:
- Kinetic Studies : Use in situ IR or NMR to track sulfonyl chloride consumption and intermediate stability .
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. DCM) to assess nucleophilicity and reaction rates .
- Computational Modeling : Apply DFT calculations to map energy barriers for sulfonamide formation vs. hydrolysis pathways .
Q. How can structure-activity relationships (SAR) guide pharmacological target identification?
- Methodological Answer :
- In Silico Docking : Screen against kinase or protease libraries (e.g., using AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR, leveraging the sulfonamide’s role in hydrogen bonding .
- In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., COX-2 inhibition) and compare with analogs lacking the tert-butyl or ethoxyphenyl groups to isolate pharmacophores .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to evaluate sulfonamide resistance to oxidative degradation .
Q. What strategies resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) may indicate conformational flexibility or impurities.
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals and confirm connectivity .
- Dynamic HPLC : Employ chiral columns to detect enantiomeric impurities if asymmetric centers are present .
- Alternative Synthesis : Prepare derivatives with modified substituents (e.g., replacing tert-butyl with methyl) to isolate spectral contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
